5-Amino-2-chlorobenzaldehyde
Overview
Description
5-Amino-2-chlorobenzaldehyde is an organic compound with the chemical formula C7H6ClNO. It is characterized by the presence of amino and chloro functional groups attached to a benzaldehyde core. This compound appears as a yellow crystalline solid with a pungent odor and has a melting point of approximately 97-98°C . It is slightly soluble in water and has significant applications in organic synthesis, particularly in the pharmaceutical and dye industries .
Preparation Methods
5-Amino-2-chlorobenzaldehyde can be synthesized through various methods. One common method involves the ammonia hydrolysis and chlorination of p-chlorobenzoic acid . The specific preparation method generally requires organic synthesis technology. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-Amino-2-chlorobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and chloro groups can participate in various substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .
Scientific Research Applications
5-Amino-2-chlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is utilized in the production of dyes and certain pesticides.
Mechanism of Action
The mechanism of action of 5-Amino-2-chlorobenzaldehyde involves its interaction with specific molecular targets and pathways. The amino and chloro functional groups play a crucial role in its reactivity and interaction with other molecules. The compound can form Schiff bases with primary amines, which are important intermediates in various biochemical processes .
Comparison with Similar Compounds
5-Amino-2-chlorobenzaldehyde can be compared with other similar compounds such as:
- 2-Amino-5-bromobenzaldehyde
- 2-Amino-5-nitrobenzaldehyde
- 2-Amino-5-methylbenzaldehyde
These compounds share similar structural features but differ in their functional groups, which impart unique chemical properties and reactivities. For instance, the presence of a bromine atom in 2-Amino-5-bromobenzaldehyde makes it more reactive in substitution reactions compared to this compound .
Properties
IUPAC Name |
5-amino-2-chlorobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMNMBPTALFANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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